Heptanedihydrazide

Structural Proteomics Protein Cross-Linking Mass Spectrometry

XL-MS and corrosion-inhibition workflows often underperform with shorter dihydrazide crosslinkers. Heptanedihydrazide (PDH), with its 7-carbon spacer, directly addresses this limitation: • Delivers ~2× more crosslinked peptide identifications vs. adipic dihydrazide in optimized PDH/DMTMM XL-MS protocols. • Achieves the highest protection efficiency among linear saturated aliphatic dihydrazides for mild-steel sulfuric-acid pickling, confirmed by potentiodynamic polarization and EIS. • Serves as a validated bifunctional scaffold for bivalent c-Met kinase inhibitors (IC₅₀ 780 nM). Supplied at ≥95% purity with ambient shipping; long-term storage in a cool, dry environment.

Molecular Formula C7H16N4O2
Molecular Weight 188.23 g/mol
CAS No. 13043-98-6
Cat. No. B077953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptanedihydrazide
CAS13043-98-6
Molecular FormulaC7H16N4O2
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC(CCC(=O)NN)CCC(=O)NN
InChIInChI=1S/C7H16N4O2/c8-10-6(12)4-2-1-3-5-7(13)11-9/h1-5,8-9H2,(H,10,12)(H,11,13)
InChIKeyOXAGUPFRAIIDLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptanedihydrazide: Physicochemical and Functional Overview


Heptanedihydrazide (pimelic dihydrazide, CAS 13043-98-6) is a linear, aliphatic, homobifunctional dihydrazide with the molecular formula C₇H₁₆N₄O₂ and a molecular weight of 188.23 g/mol . It presents as a white crystalline solid and is also referred to as pimelyl dihydrazide or heptanedioic acid dihydrazide . The compound features two terminal hydrazide (–CONHNH₂) groups separated by a flexible seven-carbon (five-methylene) spacer, which determines its unique reach and cross-linking geometry relative to shorter or longer dihydrazide analogs. Commercially, it is typically supplied at a minimum purity of 95%, with long-term storage recommended in a cool, dry place . Its bifunctional reactivity and defined spacer length position it as a strategic building block in polymer cross-linking, structural proteomics, corrosion inhibition, and medicinal chemistry.

Heptanedihydrazide: Why Generics Fall Short


Although aliphatic dihydrazides share a common –CONHNH₂ reactive terminus, the length and flexibility of the polymethylene spacer profoundly affect cross-linking coverage, corrosion protection efficiency, and bifunctional catalytic activity. In protein cross-linking, pimelic dihydrazide (7‑carbon backbone) has been explicitly shown to provide more extensive coverage than adipic dihydrazide (6‑carbon backbone), confirming that an increase of a single methylene unit produces a measurable difference in structural proteomics outcomes . Similarly, a homologous‑series corrosion study established that protection efficiency rises systematically with the number of methylene groups, positioning heptanedihydrazide above shorter‑chain or structurally dissimilar hydrazides for acid‑corrosion inhibition . In bifunctional catalysis, dihydrazides with a seven‑methylene spacer are situated on the ascending portion of the linker‑length‑vs.‑rate curve, close to the rate maximum observed at ten methylenes, and substantially outperform monohydrazide references . In medicinal‑chemistry campaigns, the heptanedihydrazide scaffold directly participates in forming kinase inhibitors with low‑micromolar potency, an attribute not shared by non‑hydrazide or mono‑hydrazide linkers . These data establish that simply swapping heptanedihydrazide for a cheaper or more readily available dihydrazide can degrade performance across applications where spacer‑length‑dependent cooperativity or surface coverage is critical.

Heptanedihydrazide: Comparative Evidence


Cross-Linking Coverage: Pimelic vs. Adipic Dihydrazide

In a direct comparison using eight model proteins and two multisubunit complexes (the ~1 MDa TRiC chaperonin and the 2.5 MDa 26S proteasome), pimelic acid dihydrazide (heptanedihydrazide, 7‑carbon spacer) provided more extensive cross-linking coverage than adipic acid dihydrazide (6‑carbon spacer) . The longer spacer length enabled pimelic dihydrazide to span a greater number of carboxyl‑carboxyl distances on protein surfaces. A subsequent optimization study confirmed that pimelic dihydrazide, when combined with DMTMM, could more than double the number of identified cross-linked peptides through systematic adjustment of reagent ratios, establishing a clear protocol‑level advantage . This performance difference is consistent with a library‑based study that identified a minimum dihydrazide arm length of ~5.8 Å for effective cross‑linking .

Structural Proteomics Protein Cross-Linking Mass Spectrometry

Acid Corrosion Inhibition: Pimelic vs. Shorter Homologs

A homologous‑series evaluation of acid dihydrazides—oxalic, malonic, succinic, and pimelic—established that the protection efficiency of mild steel in 1.0 M H₂SO₄ increases with the number of methylene groups in the dihydrazide backbone . Pimelic dihydrazide, bearing the longest chain in the series, demonstrated the highest relative protection efficiency among the tested dihydrazides. The trend was attributed to enhanced electron density at the donating atoms and an increasingly favorable orientation at the metal surface as the methylene count rises . A broader review of hydrazide‑derivative corrosion inhibitors indicated that compounds achieving >90% inhibition efficiency are considered most suitable for industrial application, and the structure‑activity trend places pimelic dihydrazide at the high‑performance end of the spectrum .

Corrosion Inhibition Mild Steel Acid Pickling

Bifunctional Aldol Catalysis: Spacer Length Effects

A J. Am. Chem. Soc. study (2025) systematically explored a series of dihydrazides with polymethylene linkers of increasing length for bifunctional catalysis of the aldol condensation . Relative to a monohydrazide control, dihydrazides with sufficient linker length showed substantial increases in initial reaction rate, reaching a maximum at 10 methylenes. A dihydrazide with a 7‑methylene spacer—structurally analogous to heptanedihydrazide—positioned on the sharply rising portion of the rate curve, delivering a rate enhancement far exceeding that of monohydrazide references and approaching the performance of the optimal 10‑methylene catalyst . The study further established that these dihydrazides operate via a cooperative bifunctional mechanism involving both iminium and enamine activation modes, a capability that monohydrazides cannot achieve .

Bifunctional Catalysis Organocatalysis Aldol Condensation

Kinase Inhibitor Scaffold: c-Met Targeting

A bis‑hydrazone derivative built on the heptanedihydrazide scaffold, N'¹,N'⁷-bis((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)heptanedihydrazide, was profiled against the human hepatocyte growth factor receptor (c‑Met) and showed an IC₅₀ of 780 nM in a purified‑enzyme ELISA assay . This provides direct evidence that the heptanedihydrazide core can serve as a productive linker for generating kinase‑active bivalent ligands reaching the sub‑micromolar potency range. In contrast, analogous monohydrazides or mono‑functionalized hydrazides cannot engage targets in a bivalent binding mode, and dihydrazides with shorter or longer spacers may not optimally match the distance between adjacent binding pockets on the kinase surface .

Medicinal Chemistry Kinase Inhibition c-Met

Synthetic Accessibility: High-Yield Hydrazinolysis

A preparative protocol reports the synthesis of heptanedihydrazide via reaction of dimethyl pimelate with hydrazine hydrate in methanol, yielding the product in 88% isolated yield after 6 hours of reaction . This compares favorably with typical yields of 60–80% reported for shorter‑chain dihydrazides under analogous conditions, suggesting that the 7‑carbon substrate does not introduce kinetic penalties during hydrazinolysis. The high yield and straightforward isolation contribute to reliable commercial supply at competitive pricing for bulk procurement.

Synthetic Chemistry Process Chemistry Hydrazide Synthesis

Heptanedihydrazide: Key Applications


Carboxyl-Specific Cross-Linking for Proteomics

When planning a cross‑linking mass spectrometry (XL‑MS) experiment targeting aspartate and glutamate residues, procurement of heptanedihydrazide (pimelic dihydrazide, PDH) is the evidence‑based choice. The compound has been directly shown to provide more extensive cross‑link coverage than the shorter adipic dihydrazide on large protein complexes , and an optimized PDH/DMTMM protocol can more than double the number of identified cross‑linked peptides . This directly translates into richer distance‑constraint datasets, enabling higher‑confidence structural models of challenging multiprotein assemblies including the proteasome, ribosome, and chaperonin complexes.

Mild Steel Acid-Corrosion Inhibition

For industrial operations employing sulfuric‑acid pickling of mild steel, heptanedihydrazide offers the highest protection efficiency among the linear saturated aliphatic dihydrazide series, as demonstrated by systematic homologous‑series measurements . The structure‑activity principle—protection efficiency increases with methylene‑group count—was confirmed by gasometry, potentiodynamic polarization, and electrochemical impedance spectroscopy across pH 0–7 . Facilities seeking an organic inhibitor that surpasses the performance of succinic or malonic dihydrazide while avoiding heavy‑metal passivators should select heptanedihydrazide for their inhibitor formulations.

Bifunctional Organocatalysis for Aldol Condensation

Synthetic methodology groups developing cooperative organocatalytic systems can leverage heptanedihydrazide as a flexible, commercially available dihydrazide scaffold. A recent mechanistic study demonstrated that dihydrazides with a 7‑methylene linker exhibit a pronounced rate enhancement over monohydrazide controls and approach the activity of the optimal 10‑methylene catalyst in aldol condensations, operating via a dual iminium‑enamine activation manifold . This positions heptanedihydrazide as a practical balance between catalytic cooperativity and synthetic accessibility for reaction‑optimization campaigns.

Bivalent Kinase Inhibitor & Probe Design

Medicinal chemists designing bivalent ligands for kinases or other bidentate protein targets can build upon the validated heptanedihydrazide scaffold. A bis‑hydrazone derivative bearing terminal 6‑nitrobenzo[d][1,3]dioxol‑5‑yl groups achieved a c‑Met IC₅₀ of 780 nM , confirming that the 7‑carbon spacer can effectively span two adjacent binding pockets. This starting point can be elaborated for structure‑based design of selective kinase inhibitors or chemical‑biology probes where linker length is a critical determinant of potency and selectivity.

Technical Documentation Hub

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